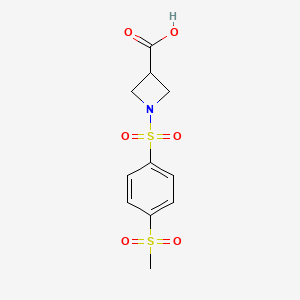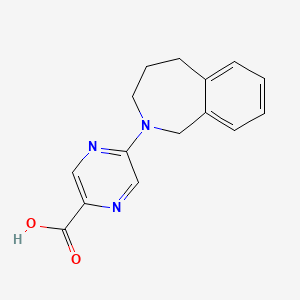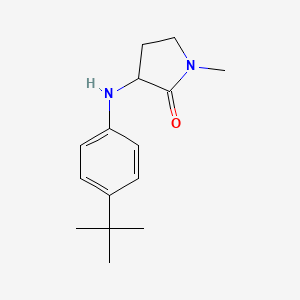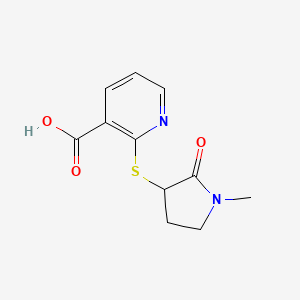
2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid, also known as MSPC, is a chemical compound that has shown potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid is still being studied, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in cell growth, inflammation, and apoptosis. 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell growth. It has also been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. In cancer cells, 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been studied for its potential to protect neurons from damage and reduce inflammation. Inflammation is a common factor in many diseases, and 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has shown potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. Another advantage is its potential as an anti-inflammatory agent, which could be useful in the study of various diseases. However, one limitation of using 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid. One direction is the further exploration of its potential as an anti-cancer agent. Another direction is the study of its potential in the treatment of neurodegenerative diseases. Additionally, the study of 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid's mechanism of action and its effects on specific enzymes and pathways could lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid involves several steps, including the reaction of 3-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(methylamino)-2-oxo-1-pyrrolidine sulfanyl chloride. The final product is obtained through a purification process.
Applications De Recherche Scientifique
2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been studied for its potential to protect neurons from damage and reduce inflammation. Inflammation is a common factor in many diseases, and 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has shown potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13-6-4-8(10(13)14)17-9-7(11(15)16)3-2-5-12-9/h2-3,5,8H,4,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWNWQLKYVGRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

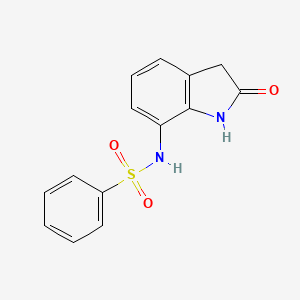
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
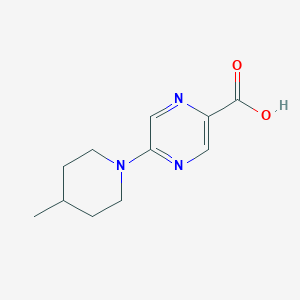
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

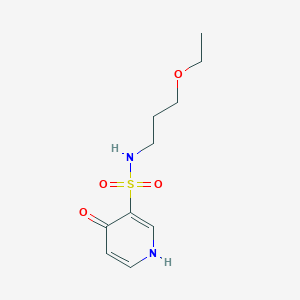

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
